Chloropentamethyldisilane

Chemical Vapor Deposition Semiconductor Precursor Delivery Vapor Pressure

Chloropentamethyldisilane (CAS 1560-28-7) is a monofunctional chlorodisilane engineered for precision CVD and silylation. Its single chlorine atom minimizes corrosive NH₄Cl by-product formation versus hexachlorodisilane, while its 10.0 mmHg vapor pressure at 25°C enables reliable vapor delivery without heated bubblers. Ideal for SiGe thin-film deposition, high-efficiency silyl radical photoinitiator synthesis (e.g., SiN1), and reproducible silylene generation studies. Secure this low-chlorine, high-volatility precursor to enhance your process purity and control.

Molecular Formula C5H15ClSi2
Molecular Weight 166.79 g/mol
CAS No. 1560-28-7
Cat. No. B075337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropentamethyldisilane
CAS1560-28-7
Molecular FormulaC5H15ClSi2
Molecular Weight166.79 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C)Cl
InChIInChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3
InChIKeyGJCAUTWJWBFMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloropentamethyldisilane (CAS 1560-28-7) – Technical Profile for CVD, Photopolymerization, and Organosilicon Synthesis Procurement


Chloropentamethyldisilane (CAS 1560-28-7), also known as pentamethylchlorodisilane, is a monofunctional chlorodisilane derivative with the molecular formula C₅H₁₅ClSi₂ and a molecular weight of 166.8 g/mol [1]. This colorless to pale yellow liquid exhibits a boiling point of 134–136 °C, a density of 0.862 g/mL at 25 °C, and a refractive index of 1.4415 at 20 °C . As an asymmetric disilane bearing one reactive Si–Cl bond and five methyl groups, it functions as a versatile silylating agent and silicon-containing precursor, with documented applications in free radical photopolymerization initiator synthesis, silicon-based thin-film deposition, and as an intermediate for functional organosilicon compounds [2].

Why Generic Substitution Fails: Critical Differentiation of Chloropentamethyldisilane in Disilane Precursor Procurement


Disilane derivatives cannot be substituted interchangeably in semiconductor precursor applications due to fundamental differences in chlorine loading, vapor pressure, and thermal decomposition behavior that directly govern film purity, process controllability, and equipment maintenance requirements [1]. Chloropentamethyldisilane occupies a distinct position in the chlorodisilane family, balancing sufficient volatility for vapor delivery (10.0 mmHg at 25 °C) with low chlorine content—a single Cl atom per molecule compared to six in hexachlorodisilane (HCDS) [2]. This structural distinction translates into quantifiable differences in process by-product formation, silicon incorporation efficiency in photoresist systems, and purification feasibility that prevent simple replacement with alternative disilanes [3]. The evidence below establishes these differentiation dimensions with comparative quantitative data, enabling scientifically grounded selection for specific deposition, silylation, and polymerization applications.

Chloropentamethyldisilane (CAS 1560-28-7) Quantitative Differentiation Evidence for Scientific Selection and Procurement


Vapor Pressure Advantage: 10.0 mmHg at 25 °C vs. Low-Volatility Chlorodisilane Alternatives

Chloropentamethyldisilane exhibits a vapor pressure of 10.0 ± 0.2 mmHg at 25 °C [1], a value that enables direct vapor delivery in CVD processes without requiring heated bubblers or carrier gas optimization. In contrast, hexachlorodisilane (HCDS, CAS 13465-77-5), a fully chlorinated disilane, has substantially lower volatility, complicating its use as a vapor-phase precursor and often necessitating liquid delivery systems or elevated source temperatures [2]. This differential volatility is a primary factor in precursor selection for semiconductor fabrication where precise vapor-phase delivery is critical.

Chemical Vapor Deposition Semiconductor Precursor Delivery Vapor Pressure

Chlorine Loading Reduction: 1 Cl Atom vs. 6 Cl Atoms in Hexachlorodisilane – Mitigation of Ammonium Chloride Contamination

Chloropentamethyldisilane contains only one chlorine atom per molecule, whereas hexachlorodisilane (HCDS) contains six. This structural difference directly impacts CVD process quality: HCDS is documented to produce large amounts of NH₄Cl by-product during deposition, causing particle contamination and solid build-up in vacuum and exhaust lines [1]. Additionally, HCDS can introduce chlorine incorporation into the deposited film, which degrades device lifetime and long-term performance [2]. While quantitative chloride incorporation data for chloropentamethyldisilane in direct comparative CVD studies is not available, the chlorine stoichiometry difference (1:6 ratio) provides a clear structural basis for reduced contamination potential.

CVD Process Purity Chlorine Contamination Disilane Precursors

Protonolysis Selectivity: 5-Fold to 10-Fold Faster First Methyl Group Cleavage vs. Second Methyl Group in Hexamethyldisilane

During the synthesis of chloropentamethyldisilane from hexamethyldisilane via protonolysis, the cleavage of the first methyl group proceeds 5 to 10 times faster than the cleavage of the second methyl group [1]. The literature reports a 10-fold rate difference, while experimental verification observed a 5-fold rate difference [2]. This kinetic selectivity is critical for maximizing the yield of the monochlorinated product (chloropentamethyldisilane) while minimizing the formation of the undesired 1,2-dichlorotetramethyldisilane impurity (b.p. 148 °C), which co-distills with the target compound and complicates purification [3].

Silylation Kinetics Functional Group Installation Reaction Selectivity

Flash Vacuum Pyrolysis Performance: 55% Conversion at 650 °C with 58% Yield of (Methylthio)trimethylsilane

In flash vacuum pyrolysis studies at 650 °C and 6 × 10⁻⁴ torr, chloropentamethyldisilane (as its methanethiol derivative 126) achieved 55% conversion, yielding 58% (methylthio)trimethylsilane and 6% 1-(methylthio)heptamethyltrisilane [1]. A stirred flow reactor study over the temperature range 470.3–550.1 °C yielded kinetic parameters of log A = 14.2 and activation energy Eₐ = 53.0 kcal/mol for α-elimination [2]. These well-defined gas-phase reactivity parameters establish chloropentamethyldisilane as a reproducible precursor for silylene generation studies, in contrast to alternative disilanes whose pyrolysis kinetics and product distributions may be less characterized or less favorable.

Gas-Phase Chemistry Silylene Generation Thermal Decomposition

Chloropentamethyldisilane (CAS 1560-28-7) Best Application Scenarios Based on Evidence-Driven Differentiation


Low-Temperature Silicon-Containing Film Deposition via CVD

Based on its vapor pressure of 10.0 mmHg at 25 °C [1] and low chlorine content (1 Cl atom per molecule) [2], chloropentamethyldisilane is preferentially suited for CVD processes requiring reliable vapor delivery without heated bubblers while minimizing corrosive NH₄Cl by-product formation. Patent literature explicitly lists CPMS alongside HCDS and PCDS as a silicon-containing gas for SiGe structure formation, indicating industrial recognition of its process compatibility [3].

Silyl Radical Photoinitiator Synthesis for Photopolymerization

The established application of chloropentamethyldisilane as a constituent for silyloxyjulolidine (SiN1) synthesis leverages its monofunctional Si–Cl reactivity for installing silyl groups that generate radicals upon photoexcitation. This scenario benefits from the high protonolysis selectivity (5–10× rate advantage) during precursor synthesis, which ensures higher purity of the monochlorinated intermediate and consequently improved photoinitiator performance [4].

Silylene Generation for Gas-Phase Mechanistic Studies

The well-characterized flash vacuum pyrolysis parameters—55% conversion at 650 °C with 58% primary product yield and kinetic parameters of log A = 14.2 and Eₐ = 53.0 kcal/mol [5]—make chloropentamethyldisilane a reproducible precursor for silylene and silathione generation studies. This established reactivity profile reduces experimental uncertainty in mechanistic investigations compared to less-characterized disilane alternatives.

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